molecular formula C8H14ClNO3 B6186446 2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2639401-77-5

2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6186446
CAS No.: 2639401-77-5
M. Wt: 207.7
InChI Key:
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Description

2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride, Mixture of diastereomers: is a chemical compound with potential applications in various scientific fields. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the pyrrolizine ring system. Common synthetic routes may include:

  • Condensation Reactions: : These reactions often involve the condensation of appropriate precursors to form the pyrrolizine core.

  • Hydroxylation: : Introduction of the hydroxyl group at the 2-position.

  • Carboxylation: : Addition of the carboxylic acid group at the 7a-position.

  • Acid Hydrochloride Formation: : Conversion of the carboxylic acid to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the final product. This may include the use of reactors, purification techniques, and quality control measures to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can reduce functional groups, such as converting ketones to alcohols.

  • Substitution: : Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : It may find use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

  • 2-methoxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride: : This compound differs by having a methoxy group instead of a hydroxyl group.

  • Pyrrolizidine alkaloids: : These are naturally occurring compounds that share a similar pyrrolizine ring structure but have different functional groups and biological activities.

The uniqueness of 2-hydroxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and biological activity.

Properties

CAS No.

2639401-77-5

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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